N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
Description
N'-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide is a Schiff base derivative synthesized via the condensation of adamantane-1-carbohydrazide with 3-phenoxybenzaldehyde. This compound is part of a broader class of N′-heteroarylidene-adamantane-1-carbohydrazides, which are studied for their antimicrobial, anticonvulsant, and bioactivity profiles . Its synthesis typically involves refluxing the aldehyde and carbohydrazide in ethanol, followed by crystallization .
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(24-13-18-9-19(14-24)11-20(10-18)15-24)26-25-16-17-5-4-8-22(12-17)28-21-6-2-1-3-7-21/h1-8,12,16,18-20H,9-11,13-15H2,(H,26,27)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMNOOVHXLEGA-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 3-phenoxybenzaldehyde. The reaction is carried out in ethanol under reflux conditions for about 1 hour . The reaction can be represented as follows:
Adamantane-1-carbohydrazide+3-Phenoxybenzaldehyde→N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N'-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 3-phenoxybenzaldehyde. The resulting compound can be characterized using several analytical techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure and confirms the presence of functional groups.
- Infrared (IR) Spectroscopy : Identifies characteristic absorption bands corresponding to specific bonds (e.g., C=O, N-H).
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Assesses the electronic transitions within the molecule.
- Single Crystal X-ray Diffraction : Elucidates the three-dimensional arrangement of atoms within the crystal lattice.
Recent studies have highlighted the biological activities of adamantane derivatives, including this compound. These compounds exhibit:
- Antibacterial Properties : Research indicates that similar adamantane derivatives possess broad-spectrum antibacterial activity against various pathogens. For instance, compounds derived from adamantane frameworks have shown minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Some derivatives also demonstrate moderate antifungal effects against yeast-like fungi such as Candida albicans.
Pharmacological Insights
The pharmacological potential of this compound is supported by its structural characteristics, which allow for interactions with biological targets. The presence of the adamantane moiety enhances lipophilicity and membrane permeability, making it a suitable candidate for drug development.
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
- Liquid Crystals : Compounds with similar structures are investigated for their use in liquid crystal displays due to their unique optical properties and thermal stability .
- Polymer Composites : The incorporation of adamantane derivatives into polymer matrices can enhance mechanical properties and thermal resistance.
Case Studies
Several case studies have documented the applications and effectiveness of adamantane-based compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of hydrazone derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with structure-activity relationships suggesting that modifications to the phenyl ring can enhance activity .
- Material Properties : Research into polymer composites incorporating adamantane derivatives showed improved tensile strength and thermal stability compared to traditional materials, indicating potential for use in high-performance applications .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with biological targets. The hydrazone linkage can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The phenoxyphenyl group can enhance the compound’s binding affinity to its molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Research Findings and Implications
Structural Flexibility : The adamantane core is conserved across analogs, but bioactivity varies significantly with substituents. For example, nitro groups enhance antimicrobial activity, while chlorine atoms improve anticonvulsant properties .
Crystallography Insights: X-ray studies reveal that phenoxyphenyl derivatives form layered structures via hydrogen bonding, which may influence solubility and stability .
Biological Activity
N'-[(E)-(3-Phenoxyphenyl)methylidene]adamantane-1-carbohydrazide is a Schiff base hydrazone derivative characterized by its adamantane core linked to a phenoxyphenyl group. This compound is gaining attention in medicinal chemistry due to its diverse biological activities, including potential antibacterial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation reaction between adamantane-1-carbohydrazide and 3-phenoxybenzaldehyde in ethanol under reflux conditions. This reaction yields the hydrazone linkage, which is crucial for the biological activity of the compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated a series of hydrazide-hydrazones derived from adamantane, testing their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The results showed that many compounds demonstrated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 12.5 μM against C. albicans .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 4a | 12.5 | Candida albicans |
| 5e | 25 | Staphylococcus aureus |
| 4e | 50 | Escherichia coli |
Cytotoxicity Studies
In addition to antimicrobial activity, some derivatives have shown promising cytotoxic effects against human cancer cell lines. For instance, compounds containing specific substituents on the benzyl ring exhibited significant antiproliferative effects. Compound 5e demonstrated potent cytotoxicity with cell viability reductions of approximately 37.78% in Hep3B cells and 40.42% in HeLa cells at a concentration of 100 μM .
| Compound | Cell Line | Cell Viability (%) at 100 μM |
|---|---|---|
| 5e | Hep3B | 37.78 |
| 5e | HeLa | 40.42 |
| 4e | A549 | 38.51 |
The biological activity of this compound can be attributed to its structural features, particularly the hydrazone linkage which allows interaction with various biological targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biological pathways, enhancing its therapeutic potential .
Comparison with Related Compounds
This compound is unique compared to other adamantane derivatives due to its specific phenoxyphenyl group, which influences both its electronic properties and biological reactivity. Similar compounds include:
- N'-[(1E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
These comparisons highlight the distinctiveness of the phenoxyphenyl group in modulating biological activity .
Q & A
Q. What are the standard synthetic protocols for preparing adamantane-1-carbohydrazide derivatives?
Adamantane-1-carbohydrazide derivatives are synthesized via condensation reactions. For example, adamantane-1-carbohydrazide is typically prepared by refluxing methyl adamantane-1-carboxylate with hydrazine hydrate in ethanol for 12–24 hours. Subsequent reactions with substituted aldehydes or ketones (e.g., 3-phenoxybenzaldehyde) under acidic or basic conditions yield Schiff base derivatives. TLC monitoring (using chloroform/acetone or benzene/methanol mobile phases) and recrystallization in isopropanol are critical for purity control .
Q. Which spectroscopic techniques are essential for characterizing adamantane-based hydrazides?
Key techniques include:
- 1H/13C NMR : Assign signals for adamantyl protons (δ 1.7–2.1 ppm), imine protons (δ 8.5–8.6 ppm), and aromatic protons (δ 6.8–8.5 ppm). Solvent choice (DMSO-d6 or CDCl3) affects peak splitting and integration .
- FTIR : Confirm the presence of C=O (1650–1700 cm⁻¹), N–H (3200–3300 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches.
- X-ray crystallography : Resolve molecular geometry and confirm E/Z isomerism in the imine bond .
Q. How does the adamantane scaffold influence the physicochemical properties of hydrazide derivatives?
The rigid, lipophilic adamantane core enhances thermal stability and membrane permeability. Its three-dimensional structure reduces conformational flexibility, which can improve binding specificity to biological targets. Computational studies (e.g., DFT) reveal that adamantane’s electron-deficient bridgehead carbons facilitate electrophilic substitutions, while its cage structure stabilizes carbocation intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and X-ray data for adamantane derivatives?
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (e.g., bond-length anomalies) often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:
Q. What methodologies optimize the antiviral activity of adamantane-1-carbohydrazide derivatives?
Structure-activity relationship (SAR) studies suggest:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring enhances interactions with viral enzymes (e.g., influenza A M2 proton channels) .
- Bioisosteric replacement : Replace the hydrazide group with thiosemicarbazide or triazole to improve metabolic stability .
- In vitro assays : Use plaque reduction assays (e.g., in Vero cells) to quantify inhibitory concentrations (IC50) and cytotoxicity (CC50) .
Q. How do solvent effects and catalyst choice influence the stereoselectivity of imine formation?
Polar aprotic solvents (e.g., DMF) favor E-isomers due to stabilized transition states, while protic solvents (e.g., ethanol) may promote Z-isomers via hydrogen bonding. Lewis acids (e.g., ZnCl2) catalyze imine formation but can induce side reactions (e.g., Friedel-Crafts alkylation) in aromatic systems .
Methodological Insights
Designing experiments to analyze host-guest interactions with cyclodextrins :
Use ROESY NMR to probe inclusion complexes. For example, positively charged adamantane derivatives orient with hydrophilic groups protruding from β-cyclodextrin’s wider rim, while negatively charged analogs exhibit dual orientations. MD simulations (AMBER/GAFF force fields) validate these findings .
Addressing low yields in adamantane functionalization :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for hydrazide formation .
- Catalytic systems : Employ Pd/C or CuI for cross-coupling reactions at bridgehead carbons .
Quantum-chemical approaches for predicting reactivity :
DFT calculations (B3LYP/6-31G*) model reaction pathways, such as the nucleophilic attack of hydrazine on adamantane-1-carboxylate esters. Fukui indices identify electrophilic sites for regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
